molecular formula C16H14BrNO6 B2459568 3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic Acid CAS No. 938303-55-0

3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic Acid

Cat. No.: B2459568
CAS No.: 938303-55-0
M. Wt: 396.193
InChI Key: ZSQLNSBOECWBQY-UHFFFAOYSA-N
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Description

3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic acid is an organic compound with a complex structure, featuring a bromine atom, an ethoxy group, and a nitrophenylmethoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of an ethoxybenzoic acid derivative, followed by the introduction of the nitrophenylmethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could result in a variety of substituted benzoic acid derivatives.

Scientific Research Applications

3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic acid exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can vary, but often include interactions with proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-ethoxy-5-methoxy-benzoic acid
  • 3-bromo-5-ethoxy-4-methoxybenzoic acid
  • 3-bromo-5-ethoxy-4-[(4-aminophenyl)methoxy]benzoic acid

Uniqueness

3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic acid is unique due to the presence of the nitrophenylmethoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO6/c1-2-23-14-8-11(16(19)20)7-13(17)15(14)24-9-10-3-5-12(6-4-10)18(21)22/h3-8H,2,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQLNSBOECWBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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